2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a 2-ethoxybenzamido group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2.
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-18-10-4-3-8-16(18)21(27)26-23-20(17-9-5-11-19(17)30-23)22(28)25-14-15-7-6-12-24-13-15/h3-4,6-8,10,12-13H,2,5,9,11,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNBXURAPEWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the ethoxybenzoyl and pyridinylmethyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the high purity of the final product, which may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Functional and Structural Differences
The compound’s closest structural analogs from the evidence include:
Key Observations :
- Target Compound vs. The pyridin-3-ylmethyl group could introduce basicity and hydrogen-bonding capacity absent in ’s phenyl group.
- Target Compound vs. : The absence of a cyanoacrylamido moiety in the target compound suggests divergent reactivity and electronic properties. Ethoxybenzamido may confer greater metabolic stability than ’s ester group.
- Target Compound vs. : Unlike ’s azetidinone and chlorinated benzo[b]thiophene, the target compound’s cyclopenta[b]thiophene core with ethoxy and pyridine groups may favor different binding interactions, such as π-π stacking or kinase inhibition.
Hypothetical Pharmacological Implications
- Antioxidant Potential: The ethoxy group may act as a radical scavenger, similar to ’s substituted phenylacrylamido derivatives .
- Kinase Inhibition : The pyridin-3-ylmethyl group could mimic ATP-binding motifs in kinase targets, a feature absent in and .
Biological Activity
The compound 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative belonging to the cyclopentathiophene class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structural features of this compound include:
- Core Structure : A cyclopenta[b]thiophene backbone.
- Functional Groups : An ethoxybenzamide and a pyridinylmethyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
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Anticancer Activity
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.
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Anti-inflammatory Effects
- The compound has shown promise in reducing pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha.
- This activity suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted to inhibit palmitoylation mediated by DHHC enzymes, which is crucial for protein localization in membranes.
- Caspase Activation : Activation of caspase pathways leads to programmed cell death (apoptosis) in cancer cells.
Comparative Analysis with Similar Compounds
Research Findings
Recent studies have provided insights into the biological activity of this compound:
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In Vitro Studies :
- A study found that the compound significantly inhibited the growth of several cancer cell lines at low micromolar concentrations.
- Cytotoxicity tests indicated selective toxicity against tumorigenic cell lines without affecting normal cells.
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In Vivo Studies :
- Animal models demonstrated that treatment with this compound resulted in reduced tumor sizes and lower levels of inflammatory markers.
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Mechanistic Studies :
- Further investigations revealed that the compound's interaction with specific molecular targets led to alterations in signaling pathways associated with cell survival and inflammation.
Q & A
Q. What are the key steps in synthesizing 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?
The synthesis involves multi-step reactions:
- Core structure formation : Cyclopenta[b]thiophene derivatives are typically synthesized via cyclization reactions using Gewald or similar methods to assemble the thiophene ring system .
- Functionalization : Amidation with 2-ethoxybenzoyl chloride and coupling with pyridin-3-ylmethylamine are critical steps. Acid anhydrides (e.g., succinic or maleic anhydride) are used under dry CH₂Cl₂ with catalysts like triethylamine .
- Purification : Reverse-phase HPLC or methanol recrystallization ensures high purity (>95%) .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carbon environments (e.g., NH, C=O, and aromatic peaks) .
- Mass spectrometry : HRMS validates molecular weight (e.g., C₂₄H₂₄N₃O₃S: theoretical 450.15 g/mol) .
- Chromatography : HPLC monitors reaction progress and purity .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Reaction conditions : Control temperature (e.g., 0–25°C) and solvent polarity (DMF or DCM) to stabilize intermediates .
- Catalyst selection : Triethylamine or pyridine enhances coupling efficiency .
- Stepwise monitoring : Use TLC or HPLC to isolate intermediates and minimize side reactions .
Q. How can contradictory bioactivity data in preliminary assays be resolved?
- Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .
- Off-target profiling : Screen against unrelated enzymes/receptors to confirm specificity .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., ethoxybenzamide vs. nitrobenzamide) .
Q. What structure-activity relationships (SAR) are observed for this compound?
- Pyridine substitution : The pyridin-3-ylmethyl group enhances solubility and target engagement via hydrogen bonding .
- Ethoxybenzamide moiety : Modulating the ethoxy group (e.g., replacing with methoxy) impacts lipophilicity and membrane permeability .
- Thiophene core rigidity : Saturation of the cyclopenta ring improves metabolic stability .
Q. What strategies are effective for designing analogs with improved potency?
- Functional group replacement : Substitute the ethoxy group with halogens or heterocycles to alter electronic properties .
- Scaffold hopping : Replace the thiophene core with benzothiophene or indole derivatives .
- Pro-drug approaches : Introduce ester or amide prodrug moieties to enhance bioavailability .
Q. How does the compound’s stability vary under different experimental conditions?
- pH sensitivity : Degrades rapidly in acidic conditions (pH <4) due to amide hydrolysis; stable in neutral buffers .
- Light exposure : Protect from UV light to prevent thiophene ring oxidation .
- Long-term storage : Store at -20°C in anhydrous DMSO to prevent aggregation .
Q. What methods identify biological targets for this compound?
- Molecular docking : Predict interactions with kinases or GPCRs using AutoDock Vina .
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate bound proteins for MS identification .
- CRISPR screening : Genome-wide knockout libraries identify resistance-conferring genes .
Q. How can computational modeling guide mechanistic studies?
- DFT calculations : Optimize geometry and predict electrostatic potential maps for reactive sites .
- MD simulations : Simulate binding dynamics with targets (e.g., ATP-binding pockets) over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., Hammett constants) with bioactivity data .
Q. What challenges arise in reproducing synthesis protocols, and how are they addressed?
- Impurity formation : Trace water in CH₂Cl₂ leads to side products; use molecular sieves and anhydrous conditions .
- Low coupling efficiency : Pre-activate carboxylic acids with HOBt/EDCI to improve amide bond formation .
- Scale-up issues : Replace batch reactors with flow chemistry for consistent mixing and temperature control .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
